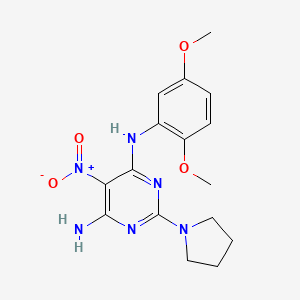

![molecular formula C14H12N6O3S3 B2540610 2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine CAS No. 866042-93-5](/img/structure/B2540610.png)

2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-({5-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine" is a complex molecule that appears to be related to the field of organic chemistry, with potential applications in medicinal chemistry due to its structural features that include a pyrazine core, thiadiazole rings, and sulfonamide groups. These structural motifs are often found in compounds with biological activity, such as anticancer agents.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the paper titled "Cyclotetramerisations of sulfanyl substituted pyrazine-2,3-dicarbonitriles and phthalonitriles" discusses the synthesis of pyrazine derivatives that are substituted with electron-withdrawing sulfanyl groups . These compounds, including one with two 5-methyl-1,3,4-thiadiazole-2-sulfanyl groups, have shown significant anticancer reactivity. The synthesis involves the use of zinc compounds as reagents and quinoline as a solvent to obtain zinc azaphthalocyanines and phthalocyanines. This suggests that the compound may also be synthesized using similar methods, potentially involving cyclotetramerization reactions.

Molecular Structure Analysis

The molecular structure of the compound includes a pyrazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms opposite each other. It is known for its stability and ability to engage in π-π stacking interactions. The thiadiazole rings present in the compound are five-membered rings containing both sulfur and nitrogen atoms, which can contribute to the compound's electronic properties and reactivity. The sulfonamide group, derived from sulfonic acid, is a common feature in many drug molecules and can improve solubility and metabolic stability.

Chemical Reactions Analysis

While the specific chemical reactions of "this compound" are not detailed in the provided papers, related chemistry can be inferred. The paper on "2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C-H Amidation and Sulfonamidation" describes the use of a directing group for copper-mediated reactions . This suggests that the compound may also undergo similar C-H activation reactions, potentially leading to further functionalization of the pyrazine core or the introduction of additional substituents on the thiadiazole rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate to high stability due to the presence of aromatic rings and heteroatoms. The solubility could be influenced by the sulfonamide group, which tends to increase water solubility. The electronic properties, such as electron-withdrawing or donating effects, would be determined by the specific substituents on the thiadiazole and pyrazine rings. The compound's reactivity could include interactions with metal ions, as suggested by the synthesis of related zinc complexes .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Heterocyclic Compound Synthesis : Compounds similar to the one mentioned have been synthesized for antimicrobial purposes. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, aiming to serve as antimicrobial agents, showcases the chemical versatility and potential pharmaceutical application of these compounds (Darwish et al., 2014).

Anticancer and Inhibitory Effects

Anticancer Activity : Some derivatives have shown significant anticancer reactivity, highlighting the potential for developing new therapeutic agents. The synthesis and evaluation of compounds for their anticancer activity against various cancer cell lines suggest their utility in cancer research (Aly, 2009).

Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibition : Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, indicating potential for treating conditions like glaucoma and possibly contributing to anti-cancer strategies (Bülbül et al., 2008).

Synthesis and Biological Evaluation

Novel Synthetic Routes : Explorations into novel synthetic routes for creating derivatives of sulfonamides and pyrazines have led to the discovery of compounds with potential biological activities, including antibacterial and anti-inflammatory effects. This research avenue is crucial for the development of new pharmaceuticals and understanding the structure-activity relationship of these compounds (Kendre et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methylphenyl)sulfonyl-3-(5-pyrazin-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O3S3/c1-9-2-4-10(5-3-9)26(22,23)20-12(21)17-13-18-19-14(25-13)24-11-8-15-6-7-16-11/h2-8H,1H3,(H2,17,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUNMPXGNDJPRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NN=C(S2)SC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)

![1-(4-Methoxybenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2540533.png)

![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)

![Methyl 3-({2-[(2-{[2-(cyclohexylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2540542.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2540543.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)

![N-(2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2540547.png)